

physicochemical characteristics of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B068215

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** (CAS No: 194943-83-4), a key building block in pharmaceutical and agrochemical research. The document details the compound's structural features, thermal properties, acidity, solubility profile, and spectroscopic signatures. Methodologies for analytical characterization and essential safety protocols are also presented. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in synthesis and discovery, offering both foundational data and practical insights into the handling and application of this compound.

Compound Identity and Significance

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid with the molecular formula $C_9H_6F_4O_2$ and a molecular weight of 222.14 g/mol ^{[1][2][3]}. Its structure is characterized by a phenylacetic acid core functionalized with two distinct electron-withdrawing groups on the aromatic ring: a fluorine atom at the 2-position and a trifluoromethyl (CF_3) group at the 3-position.

The strategic placement of these fluorine-containing substituents imparts unique and highly desirable properties for modern chemical research. The CF₃ group significantly enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, while also often increasing metabolic stability by blocking potential sites of oxidation.^[4] The ortho-fluorine atom further modulates the electronic environment, influencing the compound's acidity and reactivity.^{[4][5]} Consequently, this molecule serves as a valuable intermediate for synthesizing complex chemical entities with tailored biological activities.

Caption: Molecular structure highlighting key functional groups.

Core Physicochemical Properties

The quantitative physicochemical properties of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** are summarized below. It is crucial to note that while the melting point is experimentally determined, values for boiling point, pKa, and density are derived from computational predictions and should be treated as estimates.

Property	Value	Data Type	Source(s)
Appearance	Crystalline Solid	Experimental	[1]
Melting Point	113-116 °C	Experimental (lit.)	[1][3][6][7]
Boiling Point	258.3 ± 35.0 °C	Predicted	[1][7]
pKa	3.86 ± 0.10	Predicted	[1]
Density	1.436 ± 0.06 g/cm ³	Predicted	[1][7]

Solid-State and Thermal Properties

The compound exists as a crystalline solid at room temperature.^[1] Its well-defined melting point range of 113-116 °C is a critical parameter for quality control, serving as an indicator of purity.^{[1][7]} A sharp melting range within these values typically signifies high sample purity.

Causality Insight: The relatively high melting point compared to a non-fluorinated analogue like phenylacetic acid (m.p. 76-78 °C) can be attributed to stronger intermolecular forces, including

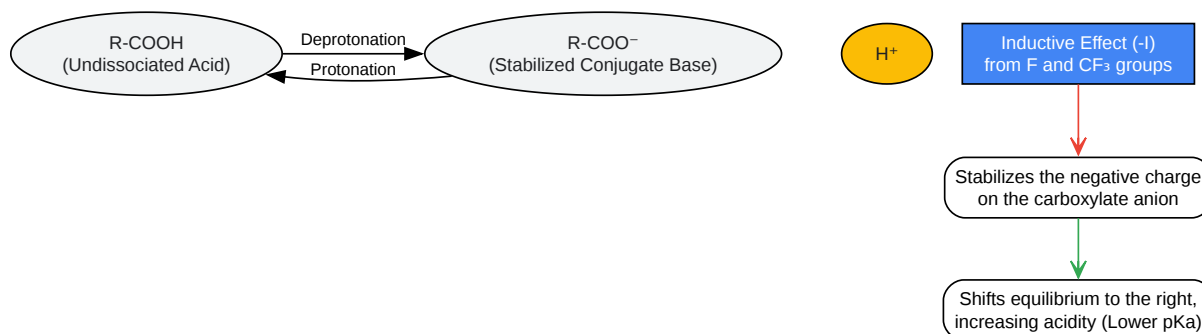
dipole-dipole interactions introduced by the polar C-F bonds and potentially more efficient crystal packing.

The predicted boiling point is high, as expected for an aromatic carboxylic acid of this molecular weight.^{[1][7]} Experimental determination is challenging as phenylacetic acids can undergo decarboxylation at elevated temperatures, making distillation an unsuitable purification method.

Acidity and Ionization (pKa)

The predicted pKa of approximately 3.86 indicates that **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** is a moderately strong organic acid.^[1]

Expertise & Causality: This acidity is significantly enhanced compared to the parent phenylacetic acid ($pK_a \approx 4.3$). The enhancement is a direct consequence of the powerful electron-withdrawing inductive effects (-I effect) of the ortho-fluorine and meta-trifluoromethyl substituents. These groups effectively delocalize the negative charge of the carboxylate anion (conjugate base) formed upon deprotonation. This stabilization of the conjugate base shifts the acid-base equilibrium towards the dissociated form, resulting in a lower pKa and stronger acidity.



[Click to download full resolution via product page](#)

Caption: Influence of electron-withdrawing groups on acidity.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid head and its largely nonpolar, fluorinated aromatic tail.

- **Polar Organic Solvents:** It exhibits good solubility in polar organic solvents such as methanol, ethanol, and acetone.[8]
- **Aqueous Solvents:** Aqueous solubility is expected to be limited.[8] While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic trifluoromethylphenyl group dominates, reducing overall water solubility.[4][8] Solubility in aqueous bases (e.g., NaOH, NaHCO₃) will be significantly higher due to deprotonation and formation of the more soluble carboxylate salt.
- **Nonpolar Solvents:** The compound shows poor solubility in nonpolar solvents like hexane and petroleum ether.[8]

This protocol provides a systematic approach to evaluating the solubility of the compound in various solvents.

- **Preparation:** Label a series of small test tubes, one for each test solvent (e.g., Water, Methanol, Toluene, Hexane, 5% aq. NaOH).
- **Dispensing:** Add approximately 10 mg of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** to each test tube.
- **Solvent Addition:** Add the first solvent dropwise (e.g., 0.1 mL increments) to its respective tube, vortexing or shaking vigorously for 30 seconds after each addition.
- **Observation:** Observe for complete dissolution of the solid. Record the approximate volume of solvent required.
- **Classification:** Classify solubility based on standard criteria (e.g., soluble >50 mg/mL, sparingly soluble 10-50 mg/mL, insoluble <10 mg/mL).
- **Trustworthiness Check:** Repeat the test for any ambiguous results. Use a consistent mass of the compound and temperature for all tests to ensure comparability.

Spectroscopic and Analytical Characterization

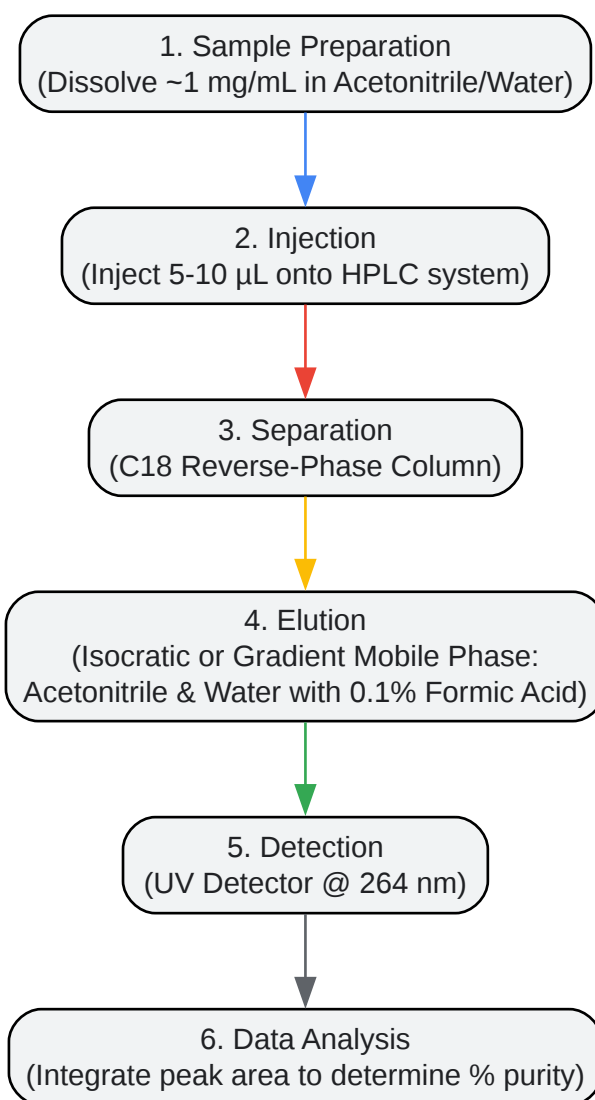
A comprehensive characterization is essential to confirm the identity and purity of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**. While spectral data is available from suppliers, understanding the expected profile is key for in-house verification.[\[2\]](#)[\[9\]](#)

Expected Spectroscopic Profile

- ^1H NMR: The spectrum should feature a singlet for the two methylene protons ($-\text{CH}_2-$) adjacent to the carboxyl group. In the aromatic region, multiplets corresponding to the three protons on the phenyl ring will be observed, with coupling patterns influenced by both H-H and H-F interactions.
- ^{19}F NMR: Two distinct signals are expected: a singlet for the $-\text{CF}_3$ group and a multiplet for the single fluorine atom on the ring, with coupling to nearby protons.
- ^{13}C NMR: The spectrum will show distinct signals for the carboxyl carbon, the methylene carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the six unique aromatic carbons. Carbons bonded to fluorine will exhibit large C-F coupling constants.
- Infrared (IR) Spectroscopy: Key absorbances will include a broad O-H stretch from the carboxylic acid ($\sim 2500\text{--}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), and strong C-F stretching bands ($\sim 1100\text{--}1350\text{ cm}^{-1}$).[\[2\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M^+) corresponding to the molecular weight (222.14) should be observable.

Chromatographic Purity Assessment by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of this compound and separating it from potential isomers or impurities.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC purity analysis.

This protocol is a self-validating system for assessing chemical purity.

- Mobile Phase Preparation: Prepare two mobile phase solutions: (A) 0.1% (v/v) formic acid in HPLC-grade water and (B) 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter and degas both solutions.
- Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

- Instrument Setup:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 264 nm.[\[10\]](#)
 - Injection Volume: 10 µL.
- Elution Method: Run a gradient elution, for example: 0-20 min, 30% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.
- Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
- Trustworthiness Check: Perform a blank injection (mobile phase only) to identify system peaks. Run a standard of known purity to verify retention time and response factor.

Safety, Handling, and Storage

Proper handling of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:[\[2\]](#)[\[3\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The associated pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[\[3\]](#)

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[12\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[3\]](#)[\[11\]](#)
 - Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. [\[3\]](#)
 - Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved N95 dust mask or a respirator.[\[3\]](#)

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[11\]](#)[\[12\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[\[11\]](#)[\[12\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[\[11\]](#)[\[12\]](#)

Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[\[1\]](#)[\[12\]](#)[\[13\]](#) Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a compound whose physicochemical profile is dominated by the strong electronic and steric influence of its fluorine substituents. Its moderate acidity, defined thermal properties, and dual-nature solubility make it a versatile yet predictable building block in synthetic chemistry. A thorough understanding of its properties,

coupled with rigorous analytical characterization and adherence to safety protocols, is paramount for its successful application in research and development.

References

- 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid - Smolecule. (URL:)
- 178748-05-5, **2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID** Formula. Molbase. (URL: [Link])
- **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**.
- **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** - Physico-chemical Properties. ChemBK. (URL: [Link])
- 2,4,5 Trifluoro phenyl acetic acid. Hely Speciality Chemicals. (URL: [Link])
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 194943-83-4 [m.chemicalbook.com]
- 2. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | C₉H₆F₄O₂ | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid 98 194943-83-4 [sigmaaldrich.com]
- 4. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic ... [cymitquimica.com]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 9. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID(194943-83-4) 1H NMR [m.chemicalbook.com]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [physicochemical characteristics of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068215#physicochemical-characteristics-of-2-fluoro-3-trifluoromethyl-phenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com